Curdione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Curdione has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.

Medicine: Investigated for its anti-tumor, anti-inflammatory, and hepatoprotective properties. .

Industry: Utilized in the formulation of herbal medicines and supplements.

Mécanisme D'action

Target of Action

Curdione has been found to interact with several targets. In the treatment of breast cancer, this compound has been predicted to interact with 11 unique target genes/proteins . These include CYP19A1, ESR1, ESR2, HSP90AA1, PGR, SRC, VDR, ATM, ESR1, PHB, PIK3CA, and TP53 . In bladder cancer, CA2 has been identified as a potential target gene of this compound .

Mode of Action

This compound interacts with its targets to exert its effects. For instance, in bladder cancer, this compound has been shown to enhance the inhibition of bladder cancer cell activity, clonal formation, and migration by gemcitabine . This suggests that this compound may act synergistically with other compounds to enhance their effects.

Biochemical Pathways

This compound is involved in multiple signaling pathways. In the treatment of breast cancer, this compound is involved in 132 other signaling pathways including purine metabolism, calcium, CGMP-PKG, neuroactive ligand-receptor interaction, cytokine-cytokine receptor interaction, etc . These pathways could explain this compound’s broad effects on cancer, inflammation, cardiovascular disease, hypertension, and neurodegenerative diseases .

Pharmacokinetics

A study has shown that the half-life of this compound is relatively short, and its bioavailability is 6.5% .

Result of Action

This compound has been shown to have significant effects on cellular processes. For instance, it has been found to decrease the viability and proliferation of uterine leiomyosarcoma cells in a concentration and time-dependent manner . In bladder cancer, this compound enhances the inhibition of bladder cancer cell activity, clonal formation, and migration .

Action Environment

The environment can influence the action of this compound. For instance, the presence of other compounds can enhance the effects of this compound. In bladder cancer, this compound has been shown to enhance the inhibition of bladder cancer cell activity, clonal formation, and migration by gemcitabine . This suggests that the environment in which this compound is administered can influence its efficacy and stability.

Analyse Biochimique

Biochemical Properties

Curdione interacts with various biomolecules, including enzymes and proteins, in biochemical reactions. For instance, it has been identified as a potential target gene of CA2, a carbonic anhydrase enzyme . The interaction between this compound and CA2 enhances the inhibition of cell proliferation and migration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit bladder cancer cell activity, clonal formation, and migration . Moreover, this compound enhances the inhibitory effects of gemcitabine (GEM), a chemotherapy drug, on bladder cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, this compound’s interaction with the CA2 gene enhances the inhibitory effects of GEM on cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the inhibitory effects of this compound on bladder cancer cell activity increase with time and dose . This suggests that this compound has a stable and long-term effect on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound enhances the inhibitory effects of GEM on the growth of in vivo xenograft tumors . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Given its interaction with the CA2 gene, it can be inferred that this compound may be involved in pathways related to cell proliferation and migration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Curdione can be synthesized through various chemical routes. One common method involves the extraction of Curcuma zedoaria rhizomes followed by purification processes such as chromatography. The synthetic route typically involves the use of solvents like ethanol or methanol for extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from Curcuma zedoaria using solvents like ethanol. The extract is then subjected to purification processes to isolate this compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Curdione undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form curdionol and other oxidized derivatives.

Reduction: Reduction of this compound can yield dihydrothis compound.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Curdionol and other oxidized derivatives.

Reduction: Dihydrothis compound.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Curdione is often compared with other sesquiterpenes like germacrone and curcumol. While all these compounds share similar anti-tumor and anti-inflammatory properties, this compound is unique in its ability to induce both apoptosis and autophagy in cancer cells. Germacrone and curcumol, on the other hand, are more focused on anti-inflammatory and antioxidant activities .

List of Similar Compounds

- Germacrone

- Curcumol

- β-elemene

- Curcumin

Propriétés

Numéro CAS |

13657-68-6 |

|---|---|

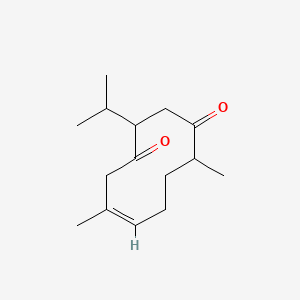

Formule moléculaire |

C15H24O2 |

Poids moléculaire |

236.35 g/mol |

Nom IUPAC |

(3S,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/t12-,13-/m0/s1 |

Clé InChI |

KDPFMRXIVDLQKX-STQMWFEESA-N |

SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

SMILES isomérique |

C[C@H]1CCC=C(CC(=O)[C@@H](CC1=O)C(C)C)C |

SMILES canonique |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |

Apparence |

Powder |

melting_point |

61 - 62 °C |

Description physique |

Solid |

Synonymes |

curdione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)

![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B1662792.png)